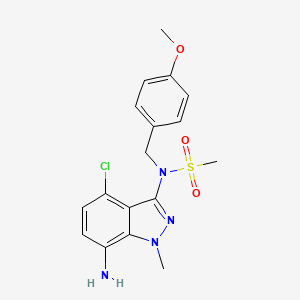

N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide

Description

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) in Mycobacterium tuberculosis

IMPDH catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo guanine nucleotide biosynthesis. Genetic evidence from resistant Mtb mutants shows amplification of the guaB2 locus (encoding IMPDH) or promoter mutations enhancing guaB2 expression, confirming IMPDH as the primary target. Enzyme inhibition assays with recombinant Mtb IMPDH lacking regulatory CBS domains demonstrate dose-dependent inhibition, with an IC~50~ of 0.38 ± 0.02 µM.

Table 1: Correlation Between IMPDH Inhibition and Whole-Cell Activity

| Compound Analog | IMPDH IC~50~ (µM) | MIC Against Mtb (µM) |

|---|---|---|

| Lead compound | 0.38 | 0.5 |

| Derivative A | 1.2 | 2.1 |

| Derivative B | 5.7 | 8.9 |

Source: Adapted from biochemical and whole-cell assay data.

The essentiality of IMPDH stems from Mtb's limited capacity for purine salvage, unlike human cells that efficiently recycle guanine via the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) pathway. Chemoproteomic validation using immobilized indazole sulfonamide beads selectively captured IMPDH from Mtb lysates, with competition experiments showing 50% binding inhibition at 0.8 µM free compound.

Properties

Molecular Formula |

C17H19ClN4O3S |

|---|---|

Molecular Weight |

394.9 g/mol |

IUPAC Name |

N-(7-amino-4-chloro-1-methylindazol-3-yl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide |

InChI |

InChI=1S/C17H19ClN4O3S/c1-21-16-14(19)9-8-13(18)15(16)17(20-21)22(26(3,23)24)10-11-4-6-12(25-2)7-5-11/h4-9H,10,19H2,1-3H3 |

InChI Key |

FXRMFOLZFQCWNG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2C(=N1)N(CC3=CC=C(C=C3)OC)S(=O)(=O)C)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Substituents: Chlorination, methylation, and amination reactions are used to introduce the 4-chloro, 1-methyl, and 7-amino groups, respectively.

Sulfonamide Formation: The final step involves the reaction of the indazole derivative with methanesulfonyl chloride and 4-methoxybenzylamine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Buchwald-Hartwig Amination

The compound participates in palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. For example:

-

Reaction : Reacting with pyrido[2,3-d]pyrimidin-4(3H)-one derivatives under Buchwald-Hartwig conditions.

-

Conditions :

-

Outcome : Substitution of the bromine atom with an amino-linked pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, forming antiviral agents .

T3P-Mediated Cyclization

The amino group reacts with carboxylic acid derivatives using coupling agents:

-

Reaction : Condensation with 2-((S)-1-((3P)-3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-4-oxo-7-(3,3,3-trifluoropropoxy)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetic acid .

-

Conditions :

-

Outcome : Formation of a fused pyrido-pyrimidinone derivative with enhanced antiviral activity .

Nucleophilic Aromatic Substitution

The chloro and bromo substituents on the indazole core enable nucleophilic displacement:

-

Reaction : Substitution of the bromine atom at position 7 with amines or alkoxy groups.

-

Example :

Sulfonamide Deprotection

The methanesulfonamide group can be cleaved under acidic or basic conditions:

-

Reaction : Hydrolysis using aqueous HCl or NaOH.

-

Conditions :

-

Outcome : Generation of free amine intermediates for subsequent reactions .

Reductive Amination

The amino group participates in reductive amination with aldehydes or ketones:

-

Reaction : Condensation with carbonyl compounds followed by reduction.

-

Conditions :

-

Outcome : Formation of secondary or tertiary amines for structural diversification .

Comparative Reaction Table

Mechanistic Insights

-

Amino Group Reactivity : The primary amine at position 7 acts as a nucleophile in coupling and condensation reactions, enabling the formation of heterocyclic scaffolds .

-

Chloro Substituent : The chloro group at position 4 is typically retained during reactions due to its lower reactivity compared to bromine, ensuring regioselectivity .

-

Sulfonamide Stability : The methanesulfonamide group remains intact under most conditions but can be selectively cleaved for further modifications .

Key Challenges

-

Regioselectivity : Competing reactions at the indazole core require precise control of temperature and catalysts .

-

Solubility : Limited solubility in aqueous media necessitates the use of polar aprotic solvents (e.g., DMF, DCM) .

By leveraging these reactions, N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide has become a cornerstone in antiviral drug development, demonstrating the importance of its multifunctional design in medicinal chemistry.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its therapeutic potential, particularly in oncology and infectious diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide would depend on its specific biological target. Generally, indazole derivatives can interact with various enzymes or receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Ring

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide (CAS: 2249974-89-6)

- Molecular Formula : C₁₇H₁₈BrClN₃O₃S

- Molecular Weight : 448.77 g/mol

- Key Difference: The 7-bromo substituent replaces the amino group in the target compound.

- This derivative is listed with 98% purity, suggesting its use as a synthetic intermediate .

N-(4-Chloro-3-(N-(4-methoxybenzyl)methylsulfonamido)-1-methyl-1H-indazol-7-yl) Boronic Ester Derivatives

- Synthetic Utility: Boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures. The target compound’s amino group could be functionalized similarly for diversification .

Structural and Functional Data Table

Biological Activity

N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral agent. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4O3S, with a molecular weight of 394.9 g/mol. The compound features an indazole core, a methanesulfonamide group, and a methoxybenzyl substituent, contributing to its pharmacological properties.

This compound exhibits notable biological activity primarily through its role as an inhibitor of human immunodeficiency virus (HIV) replication. The indazole scaffold has been linked to various pharmacological effects, including:

- Inhibition of Reverse Transcriptase : The compound interacts with viral enzymes critical for HIV replication, effectively inhibiting their activity.

- Anti-inflammatory Properties : Its structural components suggest potential anti-inflammatory effects, which may be beneficial in treating various conditions.

Biological Activity and Case Studies

Research has demonstrated the efficacy of this compound in various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

| Study Type | Findings |

|---|---|

| In vitro HIV Study | Demonstrated significant inhibition of HIV replication at low micromolar concentrations. |

| Cytotoxicity Assay | Exhibited low cytotoxicity against non-target cells, indicating selectivity for viral targets. |

| Enzyme Inhibition | Showed potent inhibition of reverse transcriptase with IC50 values in the nanomolar range. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Several derivatives have been synthesized and evaluated for their antiviral potency:

Table 2: Structure-Activity Relationships

| Compound Name | Structural Modifications | Biological Activity |

|---|---|---|

| N-(7-bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Bromo substitution on indazole | Enhanced antiviral activity |

| N-(7-amino-4-chloro-1-isopropyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Isopropyl substitution | Potential anticancer properties |

| N-(7-amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide | Difluoroethyl substitution | Improved antiviral potency |

Therapeutic Applications

Given its potent antiviral activity, this compound holds promise for development as a pharmaceutical agent targeting HIV and possibly other viral infections. Additionally, its structural characteristics suggest potential applications in cancer therapeutics due to its selective enzyme inhibition properties .

Q & A

Q. What synthetic methodologies are recommended for preparing this sulfonamide-indazole derivative?

The synthesis involves sequential functionalization of the indazole core and sulfonamide coupling. Key steps include:

- Indazole Core Formation : Chlorination at the 4-position and methylation at the 1-position via nucleophilic substitution.

- Sulfonamide Coupling : Reaction of methanesulfonyl chloride with the amine group under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DMSO/water) ensures purity. Intermediate monitoring via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) is critical .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

A multi-technique approach is required:

- NMR : 1H and 13C NMR (DMSO-d6) to resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonamide methyl groups (δ 3.1–3.3 ppm). 2D NMR (COSY, HSQC) clarifies coupling in the methoxybenzyl moiety .

- HRMS : Electrospray ionization (ESI+) confirms the molecular ion peak (e.g., [M+H]+ at m/z 439.08) .

- X-ray Diffraction : Single-crystal analysis with SHELXL refines unit cell parameters and anisotropic displacement ellipsoids .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with 72-hour exposure. IC50 values should be compared to reference drugs (e.g., doxorubicin) .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) using ATP-competitive probes. Data normalized to controls and reported as % inhibition ± SD .

Advanced Research Questions

Q. How can contradictions in antiproliferative data across cell lines be systematically addressed?

- Standardized Protocols : Use identical passage numbers, serum concentrations (e.g., 10% FBS), and incubation times.

- Mechanistic Studies : Apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) to identify differential responses .

- Statistical Rigor : Multi-way ANOVA with Tukey’s post-hoc test to validate significance (p < 0.05) across biological replicates .

Q. What crystallographic strategies improve structure determination of sulfonamide-indazole complexes?

- Crystallization : Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) with slow evaporation at 4°C.

- Refinement : SHELXL for anisotropic displacement parameters. Address disorder in the methoxy group via PART instructions .

- Validation : R1 < 0.05 and wR2 < 0.10 with electron density maps (e.g., ORTEP) confirming absence of outliers .

Q. How to design SAR studies to evaluate substituent effects on bioactivity?

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the 4-methoxybenzyl position .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., tubulin).

- Multivariate Analysis : Principal component analysis (PCA) correlates substituent properties (Hammett σ) with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.